![molecular formula C16H16F3N5O B2640954 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone CAS No. 2034345-61-2](/img/structure/B2640954.png)
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various precursors in the presence of a base . For example, Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate, THF, KOH, and H2O were reacted for 6 hours at room temperature . The solvent was then removed, and the residue was acidified with concentrated hydrochloric acid to pH 2–3 .Scientific Research Applications
Antimicrobial Potential
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone: derivatives have demonstrated promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Notably, compounds 1a and 1b exhibited strong antimicrobial activity .
Anti-HIV-1 Activity
In the realm of antiviral research, this compound has been investigated for its potential as an anti-HIV-1 agent. Molecular docking studies revealed its interactions with key viral proteins, making it a candidate for further exploration .
Anti-Tubercular Agents
Efforts to combat tuberculosis have led to the evaluation of (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone derivatives. Researchers assessed their impact on Mycobacterium tuberculosis, determining IC50 values at various concentrations. These findings contribute to the search for effective anti-tubercular drugs .
Agrochemical and Pesticide Chemistry
Pyrimidine compounds, including derivatives of this molecule, play a crucial role in agrochemical and pesticide development. Their applications span insecticides, herbicides, and fungicides. The trifluoromethylpyrimidine motif is particularly valuable in designing active ingredients .
Crystallography and Structural Studies
The crystal structure of (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been elucidated, providing valuable insights into its three-dimensional arrangement. Crystallographic data reveal bond lengths, angles, and packing arrangements, aiding in understanding its properties .
Mechanism of Action
Target of Action
Compounds with a pyrimidinyl and piperazinyl structure often interact with various types of receptors in the body, such as G protein-coupled receptors (GPCRs) or ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Once “(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone” binds to its target, it could either activate or inhibit the function of the receptor, leading to a cascade of biochemical reactions within the cell .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets a GPCR, it could affect pathways such as the cAMP pathway or the phosphoinositide pathway, leading to changes in cellular activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c1-11-21-13(16(17,18)19)10-14(22-11)23-6-8-24(9-7-23)15(25)12-2-4-20-5-3-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBASMOOWNIHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone |
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